molecular formula C10H8FN B1303500 1-(2-fluorophenyl)-1H-pyrrole CAS No. 89096-77-5

1-(2-fluorophenyl)-1H-pyrrole

Cat. No. B1303500
CAS RN: 89096-77-5
M. Wt: 161.18 g/mol
InChI Key: LMLYMAWSPZKOFR-UHFFFAOYSA-N
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Description

The compound 1-(2-fluorophenyl)-1H-pyrrole is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. The presence of a fluorine atom on the phenyl ring at the 2-position introduces unique electronic effects due to the electronegativity of fluorine, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, 1-(2-isocyanophenyl)pyrroles, which are structurally related to this compound, have been prepared and can react with aldehydes, oxiranes, and acetals in the presence of diethyl ether–boron trifluoride to yield pyrrolo[1,2-a]quinoxalines . Another relevant synthesis method involves the Paal-Knorr pyrrole synthesis reaction, which is used to construct aryl-substituted pyrrole cores, a key step in the synthesis of pyrrole/polycyclic aromatic unit hybrid fluorophores .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and is often studied using X-ray crystallography. For example, the crystal structure of ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate reveals specific dihedral angles between the central pyrrole ring and adjacent groups, as well as supramolecular interactions such as off-centric π–π stacking and hydrogen bonding . Similarly, diethyl 1-(p-fluorophenyl)-5-oxo-3-(2-thienyl)pyrrolidine-2,2-dicarboxylate shows a specific conformation of the pyrrolidine ring and planarity of the fluorophenyl and thiophene rings, with stabilization by intra- and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of this compound can be influenced by the fluorine substituent. For instance, lithiation of 1-(fluorophenyl)pyrroles occurs ortho to the fluorine substituent, which is a unique directing effect due to the increased kinetic acidity of the neighboring position . This special directing effect can be crucial in designing synthetic pathways for functionalized pyrrole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are often characterized by their photophysical and electrochromic properties. Pyrrole/polycyclic aromatic unit hybrid fluorophores exhibit varying fluorescence efficiencies and thermal stabilities, which are influenced by the surrounding polycyclic aromatic units . Electrochromic properties of conducting polymers based on pyrrole derivatives, such as the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene, show multiple color changes and fast switching times, indicating potential applications in electrochromic devices .

Scientific Research Applications

Directed Lithiation

Faigl et al. (1998) studied the lithiation of 1-(fluorophenyl)pyrroles, noting a unique directing effect of the fluorine atom. This effect was consistent regardless of the structure of tertiary amine type ligands used, highlighting the fluorine's role in increasing kinetic acidity of the neighboring position. This could have implications for synthetic chemistry involving such compounds (Faigl et al., 1998).

Electrochromic Properties

Arslan et al. (2007) investigated the electrochromic properties of a polymer derived from 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (FPTP). They discovered that this polymer displays color change upon application of voltage, which is a vital characteristic for electrochromic devices. This research opens up potential applications in smart windows and displays (Arslan et al., 2007).

Synthesis of Novel Molecules

Murthy et al. (2017) described the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a novel molecule with potential applications in non-linear optics and as a lead compound for anti-cancer drugs. The molecule's stability and reactivity were thoroughly investigated, indicating potential for further exploration in pharmaceutical research (Murthy et al., 2017).

Corrosion Inhibition

Zarrouk et al. (2015) studied the use of 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel. Their research revealed these compounds' effectiveness in protecting against corrosion in acidic environments, indicating potential industrial applications (Zarrouk et al., 2015).

Supramolecular Chemistry

Gomes et al. (2011) explored the crystal structures of phenylformiminopyrrole derivatives, observing dimers and one-dimensional chains due to N-H...N hydrogen bonds and C-H...F contacts. This insight contributes to the understanding of supramolecular arrangements and interactions in pyrrole derivatives (Gomes et al., 2011).

Molecular Structure and Bioactivity

Srikanth et al. (2020) conducted a comprehensive study of the molecular structure, spectroscopic characterization, and predicted bioactivity of a pyrrole analogue. Their work provides valuable insights into the compound's potential medicinal applications and its behavior in different environments (Srikanth et al., 2020).

Thermochemistry

Santos and Silva (2010) performed a study on the thermochemistry of halogenated 1-phenylpyrrole derivatives. Understanding the enthalpies of formation of these compounds is crucial for their application in various chemical processes (Santos & Silva, 2010).

Anti-HIV Activity

Liu et al. (2016) synthesized new compounds based on the 1-[2-(4-fluorophenyl)ethyl]-pyrrole-2,5-dione scaffold, showing promising anti-HIV-1 activities. This points to potential applications in the development of anti-HIV drugs (Liu et al., 2016).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which are structurally similar to pyrrole compounds, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .

Mode of Action

Indole derivatives, which share a similar structure, are known to interact with their targets, leading to various changes in cellular processes . The interaction often involves electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways, leading to diverse biological activities . For instance, they can affect amino acids routes, vitamins pathways (especially B vitamins), energetic routes, lipid metabolism, oxidative pathways, etc .

Pharmacokinetics

A related compound, vonoprazan, an acid-resistant pyrrole derivative, has been studied extensively . It is absorbed rapidly, reaching maximum plasma concentration at 1.5–2.0 h after oral administration. It distributes extensively into tissues with a mean apparent volume of distribution of 1050 L. The mean apparent terminal half-life of the drug is approximately 7.7 h in healthy adults .

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . These activities suggest that the compound may have significant molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, irradiance, and relative humidity can influence the activity of similar compounds . Additionally, the presence of enzymes that can detoxify the compound or mitigate the effects of oxidative stress in plants can also influence the compound’s action .

properties

IUPAC Name

1-(2-fluorophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLYMAWSPZKOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377619
Record name 1-(2-fluorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89096-77-5
Record name 1-(2-Fluorophenyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89096-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-fluorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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